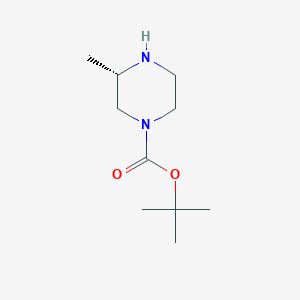

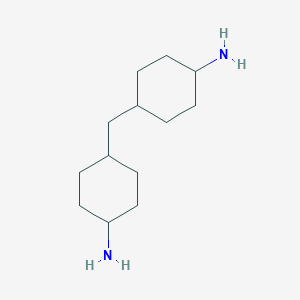

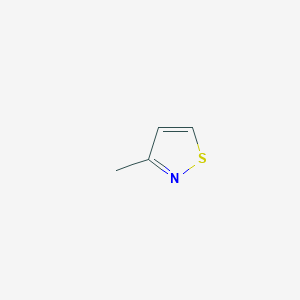

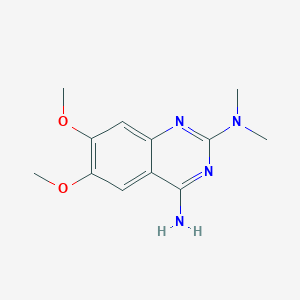

![molecular formula C10H14O6 B110603 [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate CAS No. 57230-48-5](/img/structure/B110603.png)

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate: is a synthetic organic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . The compound is also known by other names such as Dianhydrodulcitol and Dulcitol diepoxide .

准备方法

The synthesis of [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate involves specific reaction conditions and routes. One common method includes the reaction of galactitol with acetic anhydride under controlled conditions to form the diacetate derivative . Industrial production methods may vary, but they generally involve similar chemical reactions with optimized conditions for large-scale production.

化学反应分析

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to revert the oxidized form back to the original compound.

Substitution: This involves replacing one functional group with another under specific conditions.

Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Industry: It is used in the production of rare sugars and pharmaceutical intermediates.

作用机制

The mechanism by which [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate exerts its effects involves the activation of two parallel signaling cascades: the p53-p21 and the CDC25C-CDK1 cascades . These pathways are crucial for cell cycle regulation and apoptosis, making the compound effective in inducing cell cycle arrest and enhancing radiosensitivity.

相似化合物的比较

Similar compounds to [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate include:

- Dianhydrodulcitol

- Dulcitol diepoxide

- 1,2:5,6-Diepoxydulcitol

Compared to these compounds, this compound is unique in its specific applications in cancer research and its ability to enhance radiosensitivity .

属性

CAS 编号 |

57230-48-5 |

|---|---|

分子式 |

C10H14O6 |

分子量 |

230.21 g/mol |

IUPAC 名称 |

[(1R,2S)-2-acetyloxy-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethyl] acetate |

InChI |

InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3/t7-,8+,9+,10- |

InChI 键 |

MMAXAFOTGLVFQZ-FIRGSJFUSA-N |

SMILES |

CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C |

手性 SMILES |

CC(=O)O[C@@H]([C@H]1CO1)[C@@H]([C@@H]2CO2)OC(=O)C |

规范 SMILES |

CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C |

Key on ui other cas no. |

57230-48-5 |

同义词 |

1,2:5,6-Dianhydro-3,4-diacetyldulcitol; 1,2:5,6-Dianhydro-3,4-diacetylgalactitol; _x000B_NSC 292297; 1,2:5,6-Dianhydro-, Galactitol, Diacetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DADAG is an alkylating agent that exerts its antitumor effects primarily by inducing apoptosis in cancer cells. While the exact mechanism remains partially unclear, research suggests DADAG interacts with DNA, leading to DNA damage and ultimately triggering programmed cell death [, , ]. This process has been linked to the inhibition of DNA synthesis [] and alterations in the expression of proteins involved in apoptosis, such as Bcl-2 family members like Bcl-2, Bcl-XL, and Bad [, , , , ].

A: Studies demonstrate that DADAG can induce cell cycle arrest at the G2/M phase [, ]. This arrest is associated with changes in the expression of cell cycle regulatory proteins, including an increase in cyclin B1, phospho-cdc2 (Thr15), phospho-cdc2 (Thr161), and Wee1, as well as a decrease in Cdc2 and Cdc25C [, ].

A: Research indicates that DADAG activates caspases, a family of proteases crucial for apoptosis execution [, , ]. This activation leads to the cleavage of key apoptotic substrates, including PARP, lamin B, and DFF45, further promoting apoptosis []. Specifically, caspase-3 activity is significantly increased following DADAG treatment, and inhibiting caspase-3 partially blocks apoptosis [, ].

A: Yes, in vivo studies using a mouse model of hepatocarcinoma H22 demonstrated that DADAG inhibits tumor growth and angiogenesis []. This effect is linked to a decrease in microvessel density (MVD) and downregulation of vascular endothelial growth factor (VEGF) and its transcription factor Sp1 [].

ANone: In vitro studies have demonstrated the efficacy of DADAG against various human cancer cell lines, including:

- HL-60 (acute promyelocytic leukemia) [, , ]

- K562 (chronic myelogenous leukemia) [, ]

- L1210 (murine leukemia) [, , , , , , , ]

- HLE (hepatocellular carcinoma) [, ]

- SMMC-7721 (hepatocellular carcinoma) []

- PC-3M (prostate cancer) []

- QGY-7703 (hepatocellular carcinoma) []

ANone: Researchers have employed several in vivo models to investigate DADAG's efficacy, including:

- Mice intracerebrally inoculated with Ehrlich ascites carcinoma (EAC) [, ]

- Mice intracerebrally inoculated with L1210 leukemia []

- DBA/2 mice intracerebrally inoculated with L1210 leukemia []

- Nude mice xenografted with QGY-7703 hepatocellular carcinoma cells []

- Mice with transplanted hepatocarcinoma 22 (H22) []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。